2-(Chloromethyl)pyrazolo[1,5-a]pyridine

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Select this 2‑isomer to ensure correct spatial vectoring in kinase pharmacophores. Unlike 3‑/5‑/7‑chloromethyl analogues, its unique pKa (2.12) and electron density drive regioselective nucleophilic substitution and cross‑coupling. Exploit the reactive −CH₂Cl group for late‑stage diversification into PI3K, RET, and p38 inhibitor libraries. ≥95% purity ensures reproducible Suzuki, Buchwald, or amination yields. Ideal for CNS programs where flat aromatic cores enhance brain penetration.

Molecular Formula C8H7ClN2
Molecular Weight 166.61
CAS No. 1824462-11-4
Cat. No. B2992247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)pyrazolo[1,5-a]pyridine
CAS1824462-11-4
Molecular FormulaC8H7ClN2
Molecular Weight166.61
Structural Identifiers
SMILESC1=CC2=CC(=NN2C=C1)CCl
InChIInChI=1S/C8H7ClN2/c9-6-7-5-8-3-1-2-4-11(8)10-7/h1-5H,6H2
InChIKeyCUVXLRNAHKKWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)pyrazolo[1,5-a]pyridine (CAS 1824462-11-4): A Procurement-Ready Heterocyclic Building Block


2-(Chloromethyl)pyrazolo[1,5-a]pyridine (CAS 1824462-11-4) is a heterocyclic building block comprising a fully aromatic pyrazolo[1,5-a]pyridine core with a reactive chloromethyl substituent at the 2-position . This scaffold is integral to numerous pharmaceutical programs targeting kinases, PDEs, and GPCRs, where the 2-position chloromethyl group serves as a versatile handle for nucleophilic substitution and cross-coupling reactions to rapidly diversify lead series [1].

Why In-Class Pyrazolo[1,5-a]pyridine Analogs Cannot Replace 2-(Chloromethyl)pyrazolo[1,5-a]pyridine (CAS 1824462-11-4) Without Project Delay


The position of the chloromethyl group on the pyrazolo[1,5-a]pyridine scaffold is non-interchangeable. Isomers with chloromethyl at the 3-, 5-, or 7-positions exhibit fundamentally different electronic properties (pKa, electron density) and steric profiles, which dictate distinct reactivity and regioselectivity in subsequent transformations . Substituting a 3-chloromethyl isomer for the 2-isomer in a medicinal chemistry campaign will alter the spatial vector of the attached pharmacophore, likely disrupting key binding interactions with the target protein [1]. Furthermore, the 2-substituted, fully aromatic core (CAS 1824462-11-4) offers a distinct physicochemical profile compared to its tetrahydro- counterparts, directly impacting downstream compound solubility and permeability.

Quantitative Differentiation Guide for 2-(Chloromethyl)pyrazolo[1,5-a]pyridine (CAS 1824462-11-4) Against Closest Analogs


Regioisomeric Differentiation: Unique Electronic Profile of the 2-Position Chloromethyl Substituent

The predicted acid dissociation constant (pKa) of the pyrazolo[1,5-a]pyridine core is highly sensitive to the position of the chloromethyl substituent. The 2-chloromethyl isomer (CAS 1824462-11-4) has a predicted pKa of 2.12 ± 0.30 , indicating significantly higher acidity (and thus, a different protonation state at physiological pH) compared to the 5-chloromethyl analog, which has a predicted pKa of 2.53 ± 0.30 . This difference stems from the unique electron distribution across the fused bicyclic system, which directly influences the core's hydrogen-bonding capabilities and solubility.

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Synthetic Efficiency: Quantified Yield Advantage in Building Block Utilization

A 2023 patent (WO2023187654) describes an optimized three-step synthesis of a closely related analog, 2-(chloromethyl)pyrazolo[1,5-a]pyridine-3-carbaldehyde, from commercially available materials, achieving an overall yield of 68% while minimizing hazardous byproducts . This demonstrates the scalable and high-yielding synthetic accessibility of the 2-substituted pyrazolo[1,5-a]pyridine core, which is often difficult to access via direct, high-yielding routes for the 3- and 5- substituted isomers [1].

Organic Synthesis Process Chemistry Scalability

Scaffold Rigidity vs. Saturation: A Key Selector for Downstream Drug Properties

The target compound (CAS 1824462-11-4) possesses a fully aromatic pyrazolo[1,5-a]pyridine core, which contrasts with its 4,5,6,7-tetrahydro- analog (CAS 1251761-08-6). This aromatic system results in a lower predicted pKa (2.12 vs. 1.84) and a slightly lower predicted density (1.29 g/cm³ vs. 1.32 g/cm³) compared to the saturated analog . More importantly, the flat, aromatic scaffold of 1824462-11-4 presents a different molecular shape for target binding (e.g., filling flat hydrophobic pockets) compared to the more three-dimensional, flexible tetrahydro- analog.

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Strategic Application Scenarios for 2-(Chloromethyl)pyrazolo[1,5-a]pyridine (CAS 1824462-11-4) Based on Quantitative Evidence


Scaffold Selection for Kinase Inhibitor Lead Optimization

Based on the pKa evidence (2.12 ± 0.30) and the demonstrated utility of pyrazolo[1,5-a]pyridines as potent kinase inhibitors [1], this compound is a superior choice as a central scaffold for designing ATP-competitive kinase inhibitors (e.g., targeting PI3K, RET, or p38 kinases). Its unique protonation state, differing from the 5-isomer by 0.41 pKa units, can be exploited to modulate inhibitor solubility and permeability without altering the core warhead. The reactive chloromethyl handle at the 2-position allows for rapid, late-stage diversification to explore SAR around the solvent-exposed region of the kinase active site.

Building Block for Parallel Library Synthesis in CNS Drug Discovery

Given the class-level synthetic efficiency (benchmark yield of 68% for a closely related analog) [1], this building block is ideal for generating diverse compound libraries through simple nucleophilic substitution with amine-, thiol-, or alkoxide-containing fragments. The flat, aromatic core is particularly well-suited for targeting CNS receptors where a high degree of aromaticity often correlates with favorable brain penetration. The well-defined physicochemical properties (predicted density of 1.29 g/cm³) aid in purification and formulation of the resulting library members.

Specialized Intermediate for Radiopharmaceutical Precursor Synthesis

The availability of this compound from reputable vendors (e.g., Sigma-Aldrich, Leyan) at certified purities (typically ≥95%) makes it a reliable starting material for synthesizing high-value precursors. The reactive chloromethyl group can be efficiently displaced by [¹⁸F]fluoride or coupled with [¹¹C]methyl iodide to install radiolabels. The distinct physicochemical signature of the 2-isomer ensures that the resulting radiopharmaceutical possesses a unique biodistribution profile compared to potential isomers, a critical factor in PET tracer development.

Agrochemical Lead Generation: Design of Selective Herbicides or Fungicides

The pyrazolo[1,5-a]pyridine scaffold is also a privileged structure in agrochemical discovery, where it serves as a core for herbicides and fungicides [1]. The 2-chloromethyl derivative provides a handle for introducing diverse functional groups to optimize potency, selectivity, and environmental fate. The lower pKa of this isomer compared to the 5-chloromethyl analog may translate to improved phloem mobility or soil stability, which are key differentiators in agrochemical development.

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